(2-Chlorophenyl)methanesulfonyl fluoride
Overview
Description
(2-Chlorophenyl)methanesulfonyl fluoride is a useful research compound. Its molecular formula is C7H6ClFO2S and its molecular weight is 208.64 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of (2-Chlorophenyl)methanesulfonyl fluoride is acetylcholinesterase (AChE) . Acetylcholinesterase is an enzyme that regulates acetylcholine, an important neurotransmitter in both the central and peripheral nervous systems .
Mode of Action
This compound acts as a potent inhibitor of acetylcholinesterase . It interacts with the enzyme, leading to its inhibition. This inhibition disrupts the normal regulation of acetylcholine, affecting the transmission of signals in the nervous system .
Biochemical Pathways
The inhibition of acetylcholinesterase by this compound affects the cholinergic pathway. This pathway involves the synthesis, release, and degradation of acetylcholine, a neurotransmitter essential for many functions in the body including muscle contraction and heart rate. By inhibiting acetylcholinesterase, this compound prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter .
Pharmacokinetics
It is known that the compound is highly toxic and corrosive . It is also hygroscopic, meaning it attracts and holds water by absorption or adsorption . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body, and thus its bioavailability.
Result of Action
The inhibition of acetylcholinesterase by this compound leads to an accumulation of acetylcholine in the nervous system. This can result in overstimulation of muscles and glands controlled by the nervous system. At the cellular level, this can lead to changes in cell signaling and function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its hygroscopic nature means that the presence of water can affect its stability and activity . Furthermore, its volatility suggests that it can easily become a vapor, which may influence its distribution and action in the body .
Properties
IUPAC Name |
(2-chlorophenyl)methanesulfonyl fluoride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO2S/c8-7-4-2-1-3-6(7)5-12(9,10)11/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDUPDRUYHEMHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201268051 | |
Record name | Benzenemethanesulfonyl fluoride, 2-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201268051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1384429-15-5 | |
Record name | Benzenemethanesulfonyl fluoride, 2-chloro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1384429-15-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenemethanesulfonyl fluoride, 2-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201268051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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